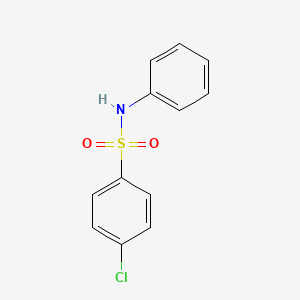

4-chloro-N-phenylbenzenesulfonamide

Overview

Description

4-chloro-N-phenylbenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group attached to a phenyl ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through different methods. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, showcasing the adaptability of the sulfonamide group in facilitating the formation of various compounds . Additionally, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step synthetic process, which involved the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide . This method indicates the potential for a one-pot synthesis approach for substituted benzenesulfonamides.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by crystallography. For example, eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides were studied, revealing that the crystal structures contain infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules . The adaptability of the crystal-packing mode to different molecular shapes indicates a significant structural flexibility inherent to these compounds.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. Photooxidation studies have shown that irradiation of aqueous solutions of related compounds like N-(4-chlorophenyl)-benzenesulfonamide can produce both 4-chloronitrosobenzene and 4-chloronitrobenzene, with the formation of these products proposed to proceed through an N-peroxide intermediate . Moreover, N-chloro-N-methoxybenzenesulfonamide, a related chlorinating reagent, has been used to chlorinate a wide range of substrates, including phenols and aromatic amines, to obtain chlorinated products in good to high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from their synthesis and molecular structure. The stability of 4-chloronitrobenzene to photolysis suggests that derivatives of this compound may also exhibit stability under certain conditions . The crystallographic data of related compounds provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's solubility, melting point, and other physical properties .

Antibacterial Activity Case Study

A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are structurally related to this compound, revealed that some synthesized compounds exhibited promising antibacterial activity against various anaerobic Gram-positive bacterial strains . This indicates the potential of this compound derivatives in the development of new antibacterial agents.

Scientific Research Applications

Synthesis and Characterization

Research by Lahtinen et al. (2014) focused on the synthesis and characterization of derivatives of sulfanilamide, including compounds structurally similar to 4-chloro-N-phenylbenzenesulfonamide. These compounds were analyzed using various spectroscopic methods and X-ray diffraction. Their thermal properties were also evaluated, contributing to the fundamental understanding of their physical and chemical characteristics (Lahtinen et al., 2014).

Anticancer Effects

Gul et al. (2018) investigated new dibenzensulfonamides with structures related to this compound for their anticancer effects. These compounds showed potential as anticancer drug candidates, exhibiting properties like apoptosis and autophagy induction in cancer cells, along with inhibition of certain carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Fungicidal Activity

조윤기 et al. (2008) conducted a study on the fungicidal activities of N-phenylbenzenesulfonamide derivatives, closely related to this compound, against Pythium ultimum. This research contributes to the understanding of the structural characteristics essential for fungicidal activity in these compounds (조윤기 et al., 2008).

Electrochemical Studies

A study by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline, a related compound, explored new methods for synthesizing derivatives like this compound. This research is significant for understanding the electrochemical behaviors and potential synthetic pathways of these compounds (Mohamadighader et al., 2020).

Antimicrobial Activity

Eren et al. (2018) reported on the antimicrobial activity of disulfonimide derivatives related to this compound. These studies provide insight into the potential use of these compounds in combating bacterial and fungal infections (Eren et al., 2018).

Inhibitors for Cancer Treatment

Research by Mun et al. (2012) explored arylsulfonamide analogs of this compound as inhibitors in the HIF-1 pathway, indicating their potential use in antagonizing tumor growth. This research contributes to the development of novel cancer therapeutics (Mun et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-n-phenylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes such as dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis . The exact mode of action of this compound may vary and needs further investigation.

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines . These are essential components of DNA and RNA. Therefore, the inhibition of this pathway by this compound can lead to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction . This results in the bacteriostatic action of the compound, meaning it inhibits the growth of bacteria without necessarily killing them .

properties

IUPAC Name |

4-chloro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOSXVUVKUIPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354207 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7454-47-9 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 4-Chloro-N-phenylbenzenesulfonamide molecules within its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules within its asymmetric unit []. These molecules exhibit a twisted conformation around the sulfur atom and are linked together via N—H⋯O hydrogen bonds, forming inversion-related dimers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)